molecular formula C19H16ClN3O2S B11276437 4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B11276437
M. Wt: 385.9 g/mol
InChI Key: FZEVNBFBLQCTBE-UHFFFAOYSA-N
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Description

4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzamide group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves a series of organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require moderate temperatures and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide stands out due to its unique combination of a thiazole ring and a chlorinated aromatic ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H16ClN3O2S

Molecular Weight

385.9 g/mol

IUPAC Name

4-chloro-N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C19H16ClN3O2S/c1-12-2-8-15(9-3-12)21-17(24)10-16-11-26-19(22-16)23-18(25)13-4-6-14(20)7-5-13/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23,25)

InChI Key

FZEVNBFBLQCTBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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